molecular formula C10H12O5 B3214819 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid CAS No. 115319-77-2

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid

Cat. No.: B3214819
CAS No.: 115319-77-2
M. Wt: 212.2 g/mol
InChI Key: FYZOUMKYAQHYNS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, characterized by the presence of hydroxy, methoxy, and methoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid typically involves the introduction of functional groups onto a benzoic acid core. One common method is the methylation of 3-hydroxy-2-methoxybenzoic acid using methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-methoxy-2-methoxymethylbenzaldehyde.

    Reduction: Formation of 3-hydroxy-2-methoxy-6-(methoxymethyl)benzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy or methoxymethyl groups.

Scientific Research Applications

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

  • 3-Hydroxy-2-methoxybenzoic acid
  • 3-Hydroxy-6-methoxymethylbenzoic acid
  • 2-Methoxy-6-(methoxymethyl)benzoic acid

Comparison: Compared to its analogs, 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-5-6-3-4-7(11)9(15-2)8(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOUMKYAQHYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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